molecular formula C18H11F2NO3 B14092669 7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14092669
M. Wt: 327.3 g/mol
InChI Key: OUBIDDABJHHVSF-UHFFFAOYSA-N
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Description

7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a chromeno-pyrrole core. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common method starts with the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. This intermediate is synthesized by reacting 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone, which then reacts with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. This compound undergoes cyclization in a hydrogen chloride-ethyl acetate solution to yield 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Subsequent catalytic dechlorination and hydrogenation reduction steps produce 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group enhances its binding affinity to certain receptors, while the chromeno-pyrrole core contributes to its overall biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit specific enzymes or modulate signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of fluorinated phenyl and chromeno-pyrrole structures

Properties

Molecular Formula

C18H11F2NO3

Molecular Weight

327.3 g/mol

IUPAC Name

7-fluoro-1-(2-fluorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C18H11F2NO3/c1-21-15(10-4-2-3-5-12(10)20)14-16(22)11-8-9(19)6-7-13(11)24-17(14)18(21)23/h2-8,15H,1H3

InChI Key

OUBIDDABJHHVSF-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=CC=C4F

Origin of Product

United States

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